molecular formula C22H28N2O2S B4019186 N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B4019186
M. Wt: 384.5 g/mol
InChI Key: ZMYQHXZMIAAHKB-UHFFFAOYSA-N
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Description

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide is a complex organic compound with a molecular formula of C22H28N2O2S This compound is characterized by the presence of a benzamide core, a morpholine ring, and a sulfanyl group attached to a 2-methylbenzyl moiety

Properties

IUPAC Name

N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c1-18-4-2-3-5-21(18)17-27-15-10-23-22(25)20-8-6-19(7-9-20)16-24-11-13-26-14-12-24/h2-9H,10-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYQHXZMIAAHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCCNC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 2-methylbenzyl sulfanyl intermediate: This involves the reaction of 2-methylbenzyl chloride with sodium sulfide to form 2-methylbenzyl sulfide.

    Formation of the ethyl linkage: The 2-methylbenzyl sulfide is then reacted with ethylene dibromide in the presence of a base to form the ethyl-linked intermediate.

    Introduction of the morpholine ring: The ethyl-linked intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the morpholin-4-ylmethyl derivative.

    Formation of the benzamide core: Finally, the morpholin-4-ylmethyl derivative is reacted with 4-aminobenzoyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide
  • N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide

Uniqueness

N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide
Reactant of Route 2
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N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-(morpholin-4-ylmethyl)benzamide

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